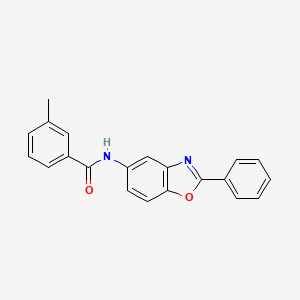
3-methyl-N-(2-phenyl-1,3-benzoxazol-5-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methyl-N-(2-phenyl-1,3-benzoxazol-5-yl)benzamide, also known as MMB, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. MMB is a benzoxazole derivative that has a unique chemical structure, making it a promising candidate for the development of new drugs and therapeutic agents.
Wirkmechanismus
The mechanism of action of 3-methyl-N-(2-phenyl-1,3-benzoxazol-5-yl)benzamide is not yet fully understood. However, it has been suggested that this compound exerts its anti-cancer activity by inhibiting the activity of certain enzymes involved in cancer cell proliferation and survival. This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells. In addition, this compound has been shown to exert its anti-inflammatory and anti-oxidant effects by modulating the activity of certain signaling pathways involved in inflammation and oxidative stress.
Biochemical and Physiological Effects
This compound has been shown to exert a wide range of biochemical and physiological effects. In vitro studies have demonstrated that this compound exhibits potent anti-cancer activity against a wide range of cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been found to possess anti-inflammatory and anti-oxidant properties, making it a potential therapeutic agent for the treatment of various inflammatory diseases. In addition, this compound has been shown to have neuroprotective effects, making it a potential therapeutic agent for the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-methyl-N-(2-phenyl-1,3-benzoxazol-5-yl)benzamide in lab experiments is its relatively simple synthesis method. This compound can be synthesized using standard laboratory techniques, making it easily accessible to researchers. In addition, this compound has been shown to exhibit potent anti-cancer activity against a wide range of cancer cell lines, making it a promising candidate for the development of new anti-cancer drugs. However, one limitation of using this compound in lab experiments is its limited solubility in water, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the research on 3-methyl-N-(2-phenyl-1,3-benzoxazol-5-yl)benzamide. One potential area of research is the development of new anti-cancer drugs based on the chemical structure of this compound. Another potential area of research is the investigation of the mechanism of action of this compound, which could lead to the development of new therapeutic agents for the treatment of various diseases. In addition, further studies are needed to investigate the potential side effects of this compound and its safety profile.
Synthesemethoden
The synthesis of 3-methyl-N-(2-phenyl-1,3-benzoxazol-5-yl)benzamide involves the condensation of 2-aminobenzophenone and 3-methylbenzoic acid in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The resulting intermediate is then treated with sodium hydroxide to yield the final product, this compound. The synthesis of this compound is relatively simple and can be performed using standard laboratory techniques.
Wissenschaftliche Forschungsanwendungen
3-methyl-N-(2-phenyl-1,3-benzoxazol-5-yl)benzamide has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, this compound has been shown to exhibit potent anti-cancer activity against a wide range of cancer cell lines. It has also been found to possess anti-inflammatory and anti-oxidant properties, making it a promising candidate for the treatment of various inflammatory diseases such as arthritis and asthma. In addition, this compound has been shown to have neuroprotective effects, making it a potential therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
3-methyl-N-(2-phenyl-1,3-benzoxazol-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O2/c1-14-6-5-9-16(12-14)20(24)22-17-10-11-19-18(13-17)23-21(25-19)15-7-3-2-4-8-15/h2-13H,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMXGKWOITGCXEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 3-nitrobenzoate](/img/structure/B4895649.png)
![ethyl 3-(3-chlorobenzyl)-1-{[5-(methoxymethyl)-2-thienyl]carbonyl}-3-piperidinecarboxylate](/img/structure/B4895653.png)

![methyl 4-{[2-(benzoylamino)-5-phenyl-2,4-pentadienoyl]amino}benzoate](/img/structure/B4895663.png)
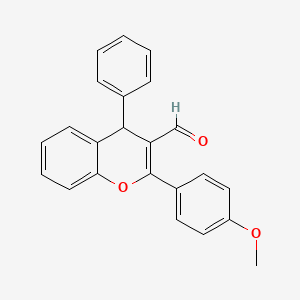
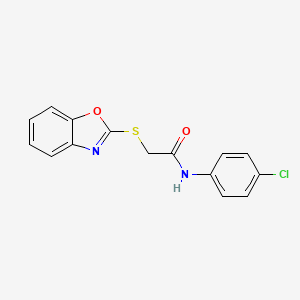
![2-chloro-N-({[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4895682.png)
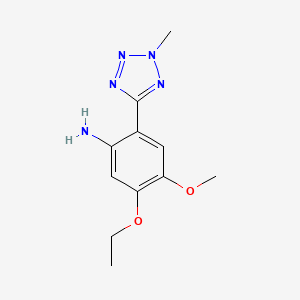

![2-(3-chlorophenyl)-3-[5-(4-fluorophenyl)-2-furyl]acrylonitrile](/img/structure/B4895703.png)
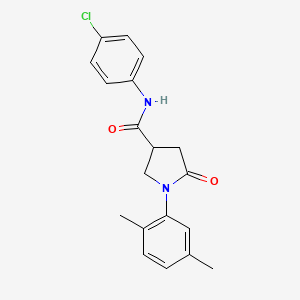
![4-(4-bromophenyl)-6-methyl-9-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B4895723.png)
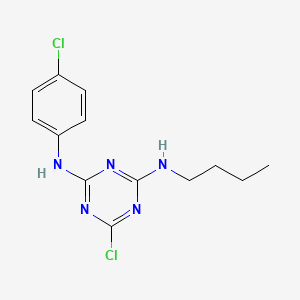
![N-[1-[(3-chloro-4-methylphenyl)amino]-2-(4-methylphenyl)-2-oxoethyl]-2-furamide](/img/structure/B4895753.png)